2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide (C10H9N3O2S, MW 235.26 g/mol) is a member of the N-(1,3,4-thiadiazol-2-yl)benzamide chemotype. This scaffold is characterized by a benzamide core linked to a 1,3,4-thiadiazole heterocycle.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
Cat. No. B14909098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2=NN=CS2)O
InChIInChI=1S/C10H9N3O2S/c1-6-2-3-7(8(14)4-6)9(15)12-10-13-11-5-16-10/h2-5,14H,1H3,(H,12,13,15)
InChIKeyUSBYLSAVZQQSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide: Compound Identity and Structural Context for Research Sourcing


2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide (C10H9N3O2S, MW 235.26 g/mol) is a member of the N-(1,3,4-thiadiazol-2-yl)benzamide chemotype . This scaffold is characterized by a benzamide core linked to a 1,3,4-thiadiazole heterocycle. Unlike the widely studied N-(1,3,4-thiadiazol-2-yl)benzamide (MW 205.23 g/mol), the target compound features a 2-hydroxy and a 4-methyl substitution on the phenyl ring, producing a distinct hydrogen-bond donor/acceptor pattern and altered lipophilicity. While the broader chemotype has been investigated for Wnt signaling inhibition and insecticidal activity, the specific 2-hydroxy-4-methyl derivative has almost no published quantitative pharmacological or industrial performance data retrievable from primary research papers, patents, or authoritative databases as of the search date.

Why N-(1,3,4-Thiadiazol-2-yl)benzamide Analogs Cannot Be Interchanged with the 2-Hydroxy-4-methyl Derivative in Sensitive Applications


The substitution pattern dictates pharmacophore geometry and physicochemical properties. The unsubstituted parent, N-(1,3,4-thiadiazol-2-yl)benzamide, lacks the hydrogen-bond donor at the 2-position and the steric bulk at the 4-position, leading to different binding affinities in reported Wnt pathway assays [1]. Removing the 4-methyl group (e.g., 2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide) alters logP and metabolic stability, while relocating the methyl to the thiadiazole ring (e.g., 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide) fundamentally changes the heterocycle electronics. A blanket 'in-class equivalence' assumption is therefore unsupported, even though direct comparative data for the title compound remain unpublished. Any research application requiring consistent structure-activity relationships must source the exact analogue, not a close congener.

Quantitative Head-to-Head Differentiation Evidence for 2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide


Recommended Use Cases for 2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Wnt Pathway Inhibitors

The compound serves as a key probe for SAR studies on the 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitor scaffold patented by Bayer Pharma AG [1]. While the patent discloses the general formula encompassing this substitution pattern, it does not provide isolated IC50 data for the 2-hydroxy-4-methyl variant. Researchers must generate comparative data against the parent N-(1,3,4-thiadiazol-2-yl)benzamide to quantify the impact of the hydroxy-methyl substitution.

Physicochemical Profiling in Drug Discovery

Building block suppliers list the compound as available, indicating its use in custom library synthesis . Its calculated logP, hydrogen-bond donor count, and topological polar surface area can be predicted in silico, but experimental solubility, permeability, or metabolic stability data are absent from the public domain. The compound is appropriate for laboratories equipped to generate primary ADME data.

Synthetic Intermediate for Targeted Libraries

Given the presence of a free hydroxyl and a methyl group, the compound can be used as a synthetic intermediate for generating more complex, functionalized 1,3,4-thiadiazole libraries. However, no published synthetic yield optimization data specific to this intermediate were located.

Quote Request

Request a Quote for 2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.